![molecular formula C5H7ClN2S B2419354 4-(Chloromethyl)-N-methylthiazol-2-amine CAS No. 37060-74-5](/img/structure/B2419354.png)
4-(Chloromethyl)-N-methylthiazol-2-amine
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or use in scientific, industrial, or other contexts .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (like temperature, pressure), and the sequence of chemical reactions .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and others are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactivity of the compound, the types of reactions it undergoes, the products formed, etc .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Synthesis of Thiazole Derivatives
Research has demonstrated the synthesis of thiazole derivatives using 4-(Chloromethyl)-N-methylthiazol-2-amine. In one study, 2-(2-oxopropylthio)benzoxazoles reacted with primary amines to yield 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, showcasing the chemical versatility of thiazole compounds (Kalcheva, Tosheva, & Hadjieva, 1993).
Investigation of Tautomerism
In another study, the amine-imine tautomerism of 2-amino-4-methylthiazole derivatives was examined using NMR. This study highlighted how the nature of substituents on the thiazole ring influences the tautomeric equilibrium, essential for understanding the compound's chemical behavior (Hyengoyan et al., 2005).
Antibacterial Potential
A 2016 study synthesized a new class of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, starting from 4,5-dihydrothiazol-2-amine. The antibacterial evaluation of these compounds suggested their potential as antibacterial agents, indicating the biomedical applications of thiazole derivatives (Etemadi et al., 2016).
Nucleophilic Substitution Reactions
In the field of organic synthesis, the behavior of 4-(Chloromethyl)-N-methylthiazol-2-amine under various reaction conditions has been studied. For example, a research work explored the reaction of thiazole derivatives with diazomethane, leading to the formation of O-methyl derivatives, demonstrating their reactivity in nucleophilic substitution reactions (Kalcheva, Tosheva, & Hadjieva, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-N-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-7-5-8-4(2-6)3-9-5/h3H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYILILRFKOSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-N-methylthiazol-2-amine |
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